REACTION_SMILES
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[CH3:1][CH:2]1[CH2:3][CH:4]([OH:10])[CH2:5][CH:6]([CH3:9])[CH:7]1[CH3:8].[CH3:26][CH2:27][O:28][CH2:29][CH3:30].[Cl:31][CH2:32][Cl:33].[F:11][C:12]([F:13])([F:14])[C:15]([O:16][C:17](=[O:18])[C:19]([F:20])([F:21])[F:22])=[O:23].[Na+:25].[OH-:24]>>[CH3:1][CH:2]1[CH2:3][C:4](=[O:10])[CH2:5][CH:6]([CH3:9])[CH:7]1[CH3:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1CC(O)CC(C)C1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OC(=O)C(F)(F)F)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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CC1CC(=O)CC(C)C1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |